molecular formula C11H20BrClO B108357 11-Bromoundecanoyl chloride CAS No. 15949-84-5

11-Bromoundecanoyl chloride

Cat. No. B108357
Key on ui cas rn: 15949-84-5
M. Wt: 283.63 g/mol
InChI Key: QWHOIFRYXGBPRO-UHFFFAOYSA-N
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Patent
US05273740

Procedure details

11-Bromoundecanoic acid (400 g) was added to thionyl chloride (600 ml) and the solution heated at 80° for 0.5 hour. The thionyl chloride was distilled off and the dark oily residue distilled in vacuo to give 11-bromoundecanoyl chloride, b.p. 144°, 0.7 mm Hg, (346.8 g, 81%).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O.S(Cl)([Cl:17])=O>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([Cl:17])=[O:14]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)O
Name
Quantity
600 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated at 80° for 0.5 hour
Duration
0.5 h
DISTILLATION
Type
DISTILLATION
Details
The thionyl chloride was distilled off
DISTILLATION
Type
DISTILLATION
Details
the dark oily residue distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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